2,4,5-Trichloro-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
2,4,5-trichloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c1-9-3(6)2(5)8-4(9)7/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGMJXDWJTBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007483 | |
| Record name | 2,4,5-Trichloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-25-6 | |
| Record name | 1H-Imidazole, 2,4,5-trichloro-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trichloro-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801007483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the nitrogen atom at the 1-position of 2,4,5-trichloroimidazole attacks the electrophilic methyl group of dimethyl sulfate. Potassium carbonate acts as a base, deprotonating the imidazole to enhance nucleophilicity. The solvent, acetone, facilitates homogeneous mixing while minimizing side reactions.
Reaction Scheme:
$$ \text{2,4,5-Trichloroimidazole} + (\text{CH}3)2\text{SO}4 \xrightarrow[\text{Acetone, 2 h}]{K2CO_3, \Delta} \text{this compound} $$
Optimization and Yield
Wamhoff et al. reported a yield of 78% under the following conditions:
- Reagents:
- 2,4,5-Trichloroimidazole: 1.0 equivalent
- Dimethyl sulfate: 1.2 equivalents
- Potassium carbonate: 2.5 equivalents
- Solvent: Anhydrous acetone (10 mL per mmol of imidazole)
- Temperature: Reflux (~56°C)
- Time: 2 hours
Product isolation involved filtration, neutralization with ammonium hydroxide, and recrystallization from aqueous ethanol. The purity of the final product was confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Synthetic Parameters
The table below summarizes key parameters for the methylation reaction:
| Parameter | Details | Impact on Yield/Purity |
|---|---|---|
| Base | Potassium carbonate | Essential for deprotonation; higher equivalents improve yield. |
| Alkylating Agent | Dimethyl sulfate | Excess drives reaction completion but risks di-methylation. |
| Solvent | Acetone | Polar aprotic solvent enhances nucleophilicity. |
| Temperature | Reflux (~56°C) | Higher temperatures accelerate kinetics. |
| Reaction Time | 2 hours | Prolonged time may degrade product. |
Challenges and Practical Considerations
Purification Techniques
Recrystallization from aqueous ethanol is critical to remove unreacted starting materials and by-products. The high chlorine content complicates chromatographic purification due to poor silica gel retention.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2, 4, and 5 undergo nucleophilic substitution under controlled conditions. Reactivity varies based on steric and electronic factors, with position 2 being most reactive due to reduced steric hindrance.
Key Reagents and Products:
Mechanistic Insight : Substitution typically follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of adjacent chlorines. Polar aprotic solvents (e.g., DMF) enhance reactivity .
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging palladium catalysts to form C–C bonds.
Example Reactions:
Notable Application : Suzuki coupling with aryl boronic acids introduces aromatic groups, enabling access to biaryl imidazoles for pharmaceutical intermediates .
Oxidation and Reduction
The imidazole ring and substituents undergo redox transformations:
Oxidation:
-
Reagent : KMnO₄/H₂SO₄ (acidic conditions)
-
Product : 2,4,5-Trichloro-1-methyl-1H-imidazol-4-one
Reduction:
Caution : Over-reduction may lead to ring saturation or dehalogenation .
Functionalization via Cyclization
The compound serves as a precursor in heterocycle synthesis.
Example:
-
Reaction : Condensation with ethylenediamine (110°C, acetic acid)
-
Product : 2-(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole
Mechanism : Nucleophilic attack by ethylenediamine followed by cyclodehydration .
Comparative Reactivity with Analogues
The methyl group at position 1 modulates reactivity compared to other halogenated imidazoles:
| Compound | Relative Reactivity (SNAr) | Key Difference |
|---|---|---|
| 2,4,5-Trichloro-1H-imidazole | Higher | Lacks methyl group; increased acidity at N1 |
| 2,4,5-Tribromo-1-methyl-1H-imidazole | Lower | Bromine’s larger size slows substitution |
| 2,4,5-Trichloro-1-ethyl-1H-imidazole | Similar | Ethyl group increases solubility in non-polar solvents |
Stability and Handling
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: 2,4,5-Trichloro-1-methyl-1H-imidazole serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to undergo substitution reactions allows chemists to modify its structure for specific applications .
- Catalyst Development: The compound is utilized in developing new catalytic systems due to its unique reactivity profile .
2. Biology:
- Antimicrobial and Antifungal Activities: Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including fungi and bacteria .
- Mechanism of Action: The halogenated structure allows interaction with specific enzymes and proteins, potentially inhibiting their activity. This mechanism underlies its biological effects.
3. Medicine:
- Therapeutic Potential: this compound is explored for its potential in drug development. Its derivatives have shown promise as anti-inflammatory and anticancer agents .
- Pharmaceutical Synthesis: It acts as an important precursor in synthesizing various pharmaceuticals, contributing to the development of drugs targeting diverse medical conditions .
4. Industry:
- Production of Industrial Chemicals: The compound is employed in manufacturing various industrial chemicals and materials due to its reactivity and ability to form stable derivatives .
- Agricultural Applications: Its derivatives are investigated for use in agrochemicals, particularly pesticides and herbicides .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Candida species. Results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antifungal agent in clinical settings.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound for anticancer applications demonstrated that certain modifications enhanced cytotoxicity against cancer cell lines. This finding underscores the compound's relevance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chlorination: Increasing chlorine substituents (e.g., 2,4,5-Trichloro vs.
- Methyl vs. Aryl Groups : Methyl at the 1-position (as in the target compound) offers steric simplicity compared to bulkier aryl groups, which may influence binding affinity in coordination chemistry .
Physical Properties
However, inferences can be drawn from analogs:
The target compound’s molecular weight is estimated to exceed 200 g/mol due to three chlorine atoms and a methyl group. Melting points for polychlorinated imidazoles are typically elevated (>100°C) but depend on crystallinity and substituent symmetry .
Biological Activity
Overview
2,4,5-Trichloro-1-methyl-1H-imidazole (CAS No. 873-25-6) is a halogenated imidazole derivative known for its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in biology and medicine, due to its antimicrobial and antifungal activities.
The compound's structure is characterized by three chlorine atoms at positions 2, 4, and 5, along with a methyl group at position 1 of the imidazole ring. This specific arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The halogenated structure allows for potential inhibition of enzyme activity through various mechanisms, including:
- Enzyme Inhibition : The chlorine atoms can form hydrogen bonds or participate in hydrophobic interactions with active sites of enzymes.
- Protein Interaction : The compound may alter protein conformation or stability, affecting cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Fungi : Studies have shown effectiveness against various fungal strains, suggesting potential applications in antifungal treatments.
- Bacteria : The compound has demonstrated bactericidal properties against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
The compound's cytotoxic effects have been evaluated in several studies:
These results indicate that this compound may serve as a promising scaffold for developing anticancer agents.
Case Study 1: Antifungal Activity
In a study examining the antifungal properties of various imidazole derivatives, this compound was found to inhibit the growth of Candida albicans effectively. The minimum inhibitory concentration (MIC) was determined to be as low as 8 µg/mL. This suggests that the compound could be further developed into an antifungal agent for clinical use.
Case Study 2: Anticancer Potential
A research project focused on the cytotoxic effects of halogenated imidazoles on cancer cell lines revealed that treatment with this compound resulted in significant apoptosis in HeLa cells. Flow cytometry analysis indicated an increase in early apoptotic cells post-treatment compared to controls.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,4-Dichloroimidazole | Two chlorine atoms | Moderate antifungal activity |
| 2-Bromo-1-methylimidazole | One bromine atom | Lower cytotoxicity |
| 2-Chloro-1-methylimidazole | One chlorine atom | Limited antimicrobial properties |
This compound stands out due to its enhanced biological activities attributed to the presence of multiple chlorine substituents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4,5-Trichloro-1-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of amido-nitriles, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization . Key optimization parameters include temperature control (e.g., mild conditions for functional group compatibility) and catalyst selection. For example, hydrogen peroxide or sodium borohydride may enhance reaction efficiency . Scalability requires balancing purity and yield, with careful pH and solvent selection .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for structural determination. The SHELX system (e.g., SHELXL for refinement) is widely used to resolve bond angles and torsional strain, as demonstrated in analogous imidazole derivatives (e.g., bond angles: N3—C34—C35 = 114.07° in 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole) . Spectroscopic methods like NMR (e.g., ¹H-NMR for methyl group identification at δ ~3.90 ppm ) and mass spectrometry complement crystallographic data.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C37—C42—C41 = 120.57° vs. C40—C41—C42 = 119.34° in substituted imidazoles ) may arise from experimental resolution or crystal packing effects. Using high-resolution data (e.g., <1 Å) and refining with SHELXL (R factor <0.05) improves accuracy . Comparative analysis with structurally similar compounds (e.g., 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole ) can identify systematic errors.
Q. What strategies are effective for troubleshooting low yields in the synthesis of halogenated imidazole derivatives?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-chlorination). Kinetic control via temperature modulation (e.g., 0–5°C for chlorination ) and stoichiometric adjustments (e.g., limiting Cl₂ equivalents) can mitigate this. Parallel reaction monitoring (e.g., TLC or HPLC) identifies intermediates, as shown in the synthesis of 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
Q. How can researchers leverage this compound as a precursor for bioactive molecule synthesis?
- Methodological Answer : The compound’s chlorine atoms enable regioselective substitution. For example, nucleophilic aromatic substitution with amines or alkoxides can generate derivatives with antimicrobial activity, as seen in 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride . Retrosynthetic planning tools (e.g., AI-driven route prediction ) optimize pathways for complex targets like phenanthro-imidazoles .
Data Analysis and Interpretation
Q. How should researchers address contradictions between computational predictions and experimental data for imidazole reactivity?
- Methodological Answer : Discrepancies may arise from solvent effects or transition-state barriers not modeled in silico. Validate computational methods (e.g., DFT) against experimental kinetics, as done for nickel-catalyzed cyclization . Iterative refinement of force fields using crystallographic data (e.g., torsion angles ) improves predictive accuracy.
Q. What criteria ensure robust statistical validation of imidazole derivative bioactivity assays?
- Methodological Answer : Use dose-response curves (e.g., IC₅₀ values) with triplicate measurements to assess reproducibility. For antimicrobial studies, compare against positive controls (e.g., ciprofloxacin) and apply ANOVA to identify significant differences (p<0.05). Ensure compliance with open-data practices to enhance reproducibility .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
